4-Oxa-1,10-diazatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene

Medicinal Chemistry Scaffold Design Conformational Restriction

4-Oxa-1,10-diazatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene (CAS 1267225-15-9), also named 2,3,6,7-tetrahydro-5H-[1,4]oxazino[4,3,2-de]quinoxaline, is a tricyclic heteroaromatic compound with molecular formula C10H12N2O and molecular weight 176.21 g/mol. It features a fused oxazino-quinoxaline core characterized by zero rotatable bonds, a single hydrogen bond donor, three hydrogen bond acceptors, a computed LogP of 1.5, and a topological polar surface area of 24.5 Ų, placing it within a favorable physicochemical space for central nervous system (CNS) drug-like properties.

Molecular Formula C10H12N2O
Molecular Weight 176.21 g/mol
CAS No. 1267225-15-9
Cat. No. B1429769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxa-1,10-diazatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene
CAS1267225-15-9
Molecular FormulaC10H12N2O
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESC1CN2CCOC3=CC=CC(=C32)N1
InChIInChI=1S/C10H12N2O/c1-2-8-10-9(3-1)13-7-6-12(10)5-4-11-8/h1-3,11H,4-7H2
InChIKeyNMPIPCVUBBDRIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Oxa-1,10-diazatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene (CAS 1267225-15-9): A Rigid Tricyclic Heteroaromatic Scaffold for Pharmaceutical Research and Impurity Profiling


4-Oxa-1,10-diazatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene (CAS 1267225-15-9), also named 2,3,6,7-tetrahydro-5H-[1,4]oxazino[4,3,2-de]quinoxaline, is a tricyclic heteroaromatic compound with molecular formula C10H12N2O and molecular weight 176.21 g/mol [1]. It features a fused oxazino-quinoxaline core characterized by zero rotatable bonds, a single hydrogen bond donor, three hydrogen bond acceptors, a computed LogP of 1.5, and a topological polar surface area of 24.5 Ų, placing it within a favorable physicochemical space for central nervous system (CNS) drug-like properties [1]. The compound is commercially available at 95% purity and is explicitly marketed as an impurity reference standard for pharmaceutical quality control applications .

Why Generic Substitution Fails for 4-Oxa-1,10-diazatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene: Structural and Physicochemical Non-Interchangeability


Although quinoxaline, benzoxazine, and related oxazino-quinoxaline derivatives share the same heterocyclic family, 4-oxa-1,10-diazatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene cannot be generically substituted because its tricyclic framework imposes a conformationally rigid geometry with zero rotatable bonds, a feature absent in simpler bicyclic quinoxalines (e.g., quinoxaline itself has zero rotatable bonds but lacks the fused oxazine ring that defines the hydrogen-bonding and steric profile) [1]. The computed pKa of 8.18±0.20 means the compound is predominantly protonated at the secondary amine under physiological pH, influencing solubility and target engagement in ways that close analogs with differing basicity (e.g., quinoxaline pKa ~0.6) cannot replicate [1]. Furthermore, the compound’s specific use as an impurity reference standard imposes batch-to-batch purity and identity requirements that generic in-class compounds do not satisfy [2].

Quantitative Differentiation Evidence for 4-Oxa-1,10-diazatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene Against Closest Analogs


Conformational Rigidity: Zero Rotatable Bonds Versus Flexible Quinoxaline and Benzoxazine Derivatives

4-Oxa-1,10-diazatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene possesses zero rotatable bonds, a consequence of its fully fused tricyclic architecture that locks both the oxazine and pyrazine rings into a single rigid conformation [1]. In contrast, the parent heterocycle quinoxaline (CAS 91-19-0) also has zero rotatable bonds but lacks the third fused oxazine ring, resulting in a different shape and electrostatic surface [2]. Common synthetic intermediates such as 2,3-dimethylquinoxaline (CAS 2379-55-7) introduce two freely rotating methyl groups, reducing conformational predictability and increasing entropic penalties upon target binding [3]. This rigidification is a design principle in fragment-based drug discovery, where pre-organization can enhance binding affinity by reducing the entropic cost of complex formation.

Medicinal Chemistry Scaffold Design Conformational Restriction

Basicity and Protonation State: pKa 8.18 Differentiates from Weakly Basic Quinoxaline Scaffolds

The computed pKa of the most basic site in 4-oxa-1,10-diazatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene is 8.18±0.20 at 25 °C . This value indicates that at physiological pH 7.4, approximately 86% of the compound exists in the protonated (positively charged) form, while at lysosomal pH ~5, the compound is >99.9% protonated. In contrast, the parent quinoxaline has a pKa of approximately 0.6 for its conjugate acid, meaning it is >99.9999% neutral at pH 7.4 [1]. This dramatic difference in ionization state fundamentally alters solubility, permeability, protein binding, and subcellular distribution profiles.

Physicochemical Profiling Drug Design pKa Prediction

Balanced Lipophilicity-TPSA Profile: LogP 1.5 and TPSA 24.5 Ų for CNS Multiparameter Optimization

The compound displays a computed LogP (XLogP3-AA) of 1.5 and a topological polar surface area (TPSA) of 24.5 Ų [1]. According to the widely cited CNS MPO (Multiparameter Optimization) scoring system, optimal CNS drug candidates should have TPSA < 70 Ų and LogP between 1 and 3 [2]. Both parameters place this compound within the favorable CNS drug-like space. By comparison, quinoxaline has TPSA 25.8 Ų and LogP ~1.3, while 3,4-dihydroquinoxalin-2(1H)-one has TPSA 41.5 Ų and LogP ~0.8, reflecting the impact of the lactam group on polarity [3].

CNS Drug Design ADME Profiling Lipophilic Efficiency

Commercial Purity Specification: 95% Minimum Purity Enables Direct Use as an Impurity Reference Standard

4-Oxa-1,10-diazatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene is supplied with a minimum purity specification of 95% as verified by the vendor's quality assurance protocols . The compound is explicitly designated for use as an impurity reference standard (杂质对照品) in pharmaceutical research and development [1]. This purity specification is consistent with the requirements for impurity reference materials used in HPLC method validation, where the reference standard must have sufficient purity to permit accurate quantification of related substances in drug substance or drug product batches. In contrast, generic quinoxaline derivatives typically supplied at ≥98% purity for synthetic use are not certified as impurity reference standards and lack the accompanying documentation (Certificate of Analysis, SDS) required for regulatory quality control applications .

Pharmaceutical Quality Control Reference Standards Analytical Method Validation

Storage Stability: -20 °C Long-Term Storage Requirement Versus Ambient-Stable Generic Heterocycles

The recommended long-term storage condition for this compound is -20 °C in a dry, light-protected, sealed environment . This requirement is stricter than that for many generic quinoxaline derivatives, which can be stored at 2-8 °C or even at ambient temperature [1]. The more stringent storage requirement reflects the compound's specific chemical stability profile, likely related to the susceptibility of the enamine-like secondary amine or the oxazine ring to oxidative or hydrolytic degradation under ambient conditions. For users who require a stable, well-characterized reference material with documented storage conditions, this defined stability profile provides guidance that is absent for generic analogs.

Compound Stability Storage Optimization Reference Standard Handling

Predicted Boiling Point and Density: 324.9 °C and 1.27 g/cm³ Define Handling and Formulation Parameters

The predicted boiling point of 4-oxa-1,10-diazatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene is 324.9±42.0 °C at 760 Torr, with a predicted density of 1.27±0.1 g/cm³ at 20 °C . The relatively high boiling point (compared to quinoxaline, bp ~220-230 °C) indicates stronger intermolecular forces, likely arising from the secondary amine hydrogen bond donor [1]. The density of 1.27 g/cm³ is higher than that of quinoxaline (~1.13 g/cm³), consistent with the more compact tricyclic architecture. These parameters are important for designing purification protocols (e.g., distillation conditions), preparing solutions of known concentration, and predicting behavior during lyophilization or spray-drying processes.

Physicochemical Characterization Formulation Development Process Chemistry

Recommended Application Scenarios for 4-Oxa-1,10-diazatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene Based on Quantitative Differentiation Evidence


Pharmaceutical Impurity Reference Standard for HPLC/GC-MS Method Validation

The compound's explicit designation as an impurity reference standard , combined with its 95% minimum purity specification [1] and defined storage conditions of -20 °C in sealed, light-protected containers [2], makes it directly applicable for use as a certified reference material in the development and validation of chromatographic methods for related substance determination in drug substance and drug product testing. The zero rotatable bonds and well-defined physicochemical profile ensure consistent chromatographic behavior across method transfer exercises.

Conformationally Restricted Fragment for CNS-Targeted Fragment-Based Drug Discovery

With zero rotatable bonds , LogP of 1.5, and TPSA of 24.5 Ų [1], this compound falls within the optimal CNS MPO drug-like space. The rigid tricyclic architecture provides a pre-organized scaffold for fragment growing or linking strategies, reducing the entropic penalty of target binding. The secondary amine (pKa 8.18) [2] offers a synthetic handle for rapid derivatization (e.g., amide coupling, reductive amination, sulfonylation) to generate focused libraries for CNS target screening.

Physicochemical Probe for Studying Basicity-Dependent Cellular Distribution

The computed pKa of 8.18±0.20 means the compound exists in a mixed protonation state at physiological pH (~86% protonated at pH 7.4), which is fundamentally different from the permanently neutral quinoxaline parent (pKa ~0.6) [1]. This property enables its use as a physicochemical probe to study how subtle changes in basicity within the oxazino-quinoxaline series influence lysosomal trapping, subcellular distribution, and P-glycoprotein efflux susceptibility in cellular models.

Building Block for Diversity-Oriented Synthesis of Kinase-Focused Libraries

The combination of a secondary amine and an aromatic ring system within a rigid tricyclic framework positions this compound as a useful starting material for diversity-oriented synthesis (DOS). The secondary amine can be functionalized with diverse electrophiles (acyl chlorides, sulfonyl chlorides, isocyanates, alkyl halides), while the electron-rich aromatic ring is amenable to electrophilic substitution (e.g., halogenation, nitration), enabling rapid exploration of chemical space around a kinase-privileged quinoxaline scaffold.

Quote Request

Request a Quote for 4-Oxa-1,10-diazatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.